Structural Differentiation via Schiff Base NH Linker: Hydrogen Bond Donor Count and Molecular Topology vs. Direct 5-Ylidenemethyl Analog
CAS 638136-39-7 possesses a unique secondary amine (-NH-) linker connecting the thiazolidinone 5-ylidene position to the benzoic acid para-position, resulting in a molecular formula of C17H12N2O3S2 (MW 356.41, 2 H-bond donors) compared to the direct 5-ylidenemethyl analog 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid (C17H11NO3S2, MW 341.40, 1 H-bond donor) [1]. This structural modification increases the topological polar surface area (tPSA) from approximately 57.6 Ų to an estimated >70 Ų and adds a rotatable bond, both of which influence membrane permeability and target binding geometry .
| Evidence Dimension | Hydrogen bond donor count and molecular weight |
|---|---|
| Target Compound Data | 2 H-bond donors; MW = 356.41 g/mol; Molecular formula C17H12N2O3S2 |
| Comparator Or Baseline | 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: 1 H-bond donor; MW = 341.40 g/mol; Molecular formula C17H11NO3S2 |
| Quantified Difference | +1 H-bond donor; ΔMW = +15.01 g/mol; +1 nitrogen atom |
| Conditions | Structural comparison based on published chemical formulas and computed properties from Hit2Lead screening compound database |
Why This Matters
The additional hydrogen bond donor can form critical interactions with target protein active sites that are unavailable to the direct analog, potentially altering target selectivity and binding affinity.
- [1] Kuujia.com. CAS 638136-39-7 Computed Properties: Exact Mass 356.02893460 g/mol, Hydrogen Bond Donor Count: 2, Hydrogen Bond Acceptor Count: 6. View Source
